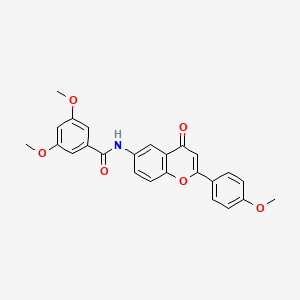
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学研究应用
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity could be attributed to its ability to scavenge free radicals and chelate metal ions .
相似化合物的比较
Similar Compounds
- 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
- 3,5-dimethoxy-N-(2-(4-methoxyphenoxy)-1-methylethyl)benzamide
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns, making it a valuable compound for various research and industrial applications .
生物活性
3,5-Dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic compound that belongs to the class of benzamides and chromen derivatives. Its unique structural features suggest potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a chromen ring system fused with a benzamide moiety, characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 409.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of approximately 10.88 ± 0.82 µg/mL against the A549 cell line, suggesting potent inhibitory effects on cell proliferation .
Mechanism of Action:
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression by modulating key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The compound has been investigated for its antioxidant properties. It was found to scavenge free radicals effectively, reducing oxidative stress in cellular environments. The IC50 for antioxidant activity was reported at 37.23 ± 3.76 µg/mL, indicating a strong capacity to neutralize reactive oxygen species (ROS) .
Mechanism of Action:
The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Anti-inflammatory Activity
In addition to its anticancer and antioxidant properties, this compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Cytotoxicity Study : A comparative analysis was performed using various derivatives of chromen compounds. The study highlighted that the introduction of methoxy groups significantly enhanced cytotoxicity against cancer cells, particularly in compounds similar to this compound .
- Molecular Docking Analysis : Molecular docking studies suggested that the compound interacts favorably with target proteins associated with cancer progression, providing insights into its potential therapeutic applications .
属性
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-7-4-15(5-8-18)24-14-22(27)21-12-17(6-9-23(21)32-24)26-25(28)16-10-19(30-2)13-20(11-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTUMTWOYDSDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














